

EBC-129 Administration Protocol in Clinical Trials: Application Notes

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Compound of Interest

Compound Name: Anticancer agent 129

Cat. No.: B214767

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Introduction

EBC-129 is a first-in-class antibody-drug conjugate (ADC) that offers a promising new therapeutic avenue for patients with advanced solid tumors.^{[1][2]} This document provides a detailed overview of the administration protocol for EBC-129 as utilized in the pivotal Phase 1 clinical trial (NCT05701527), along with methodologies for key related experiments. EBC-129 targets a tumor-specific N256-glycosylated epitope on Carcinoembryonic Antigen-Related Cell Adhesion Molecules 5 and 6 (CEACAM5 and CEACAM6), which are overexpressed in a variety of solid tumors.^{[1][2]} The ADC is comprised of a humanized monoclonal antibody linked to the cytotoxic agent monomethyl auristatin E (MMAE), a potent microtubule inhibitor.^[3]

Quantitative Data Summary

The following tables summarize key quantitative data from the EBC-129 Phase 1 clinical trial (NCT05701527).

Table 1: Patient Demographics and Baseline Characteristics (Pancreatic Ductal Adenocarcinoma Cohort)

| Characteristic | Value | Reference |
|---|------------------|-----------|
| Number of Patients | 21 | |
| Median Age (Range) | 63 years (44-81) | |
| Sex (Male) | 52% | |
| Race (Asian/White) | 11/10 | |
| Prior Lines of Therapy (Median, Range) | 3 (1-7) | |
| Prior Taxane Treatment | 81% | |

Table 2: Dose Escalation and Recommended Phase 2 Doses (RP2Ds)

| Dose Level (mg/kg) | Number of Patients (PDAC Cohort) | Status | Reference |
|--------------------|-------------------------------------|--------|-----------|
| 1.8 | 8 | RP2D | |
| 2.0 | 2 | - | |
| 2.2 | 11 | RP2D | |

Table 3: Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC) Cohort

| Parameter | 1.8 mg/kg | 2.2 mg/kg | Overall (including 2.0 mg/kg) | Reference |
|--|------------|------------|-------------------------------------|-----------|
| Objective Response Rate (ORR) | 25% | 20% | 20% | |
| Disease Control Rate (DCR) | 87.5% | 63.6% | 71.4% | |
| Median Progression-Free Survival (PFS) | 19.1 weeks | 12.1 weeks | 12.9 weeks | |

Experimental Protocols

Protocol 1: EBC-129 Intravenous Administration

This protocol outlines the clinical administration of EBC-129 via intravenous infusion.

1. Patient Eligibility:

- Patients must have a diagnosis of a locally advanced unresectable or metastatic solid tumor with no alternative standard-of-care therapeutic options.
- Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.
- Adequate organ function (hepatic, renal, and bone marrow) as per standard clinical trial protocols.
- Tumor expression of the N256-glycosylated CEACAM5/6 antigen is assessed by a validated immunohistochemistry (IHC) assay. A common cut-off for positivity is $\geq 1\%$ of tumor cells staining with 3+ intensity or $\geq 20\%$ at 2+ or 3+ intensity.

2. Dosing and Schedule:

- EBC-129 is administered on Day 1 of a 21-day cycle.

- The recommended Phase 2 doses are 1.8 mg/kg and 2.2 mg/kg.
- For combination therapy, pembrolizumab is administered at a fixed dose of 200 mg every 21 days.

3. Administration Procedure:

- EBC-129 is administered as an intravenous (IV) infusion over a period of 30 to 120 minutes.
- The exact infusion rate and duration may vary based on the dose level and institutional guidelines for ADC administration.
- Premedication may be administered to mitigate infusion-related reactions.
- Patients are monitored for adverse events during and after the infusion. The most common treatment-related adverse events are neutropenia and infusion-related reactions.

Protocol 2: Immunohistochemistry (IHC) for CEACAM5/6 Expression

This protocol provides a representative methodology for assessing CEACAM5 and CEACAM6 expression in tumor tissue.

1. Sample Preparation:

- Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
- Antigen retrieval is performed using a validated method, typically heat-induced epitope retrieval (HIER) in a suitable buffer.

2. Staining Procedure:

- Endogenous peroxidase activity is blocked using a hydrogen peroxide solution.
- Sections are incubated with a non-specific protein block to prevent background staining.

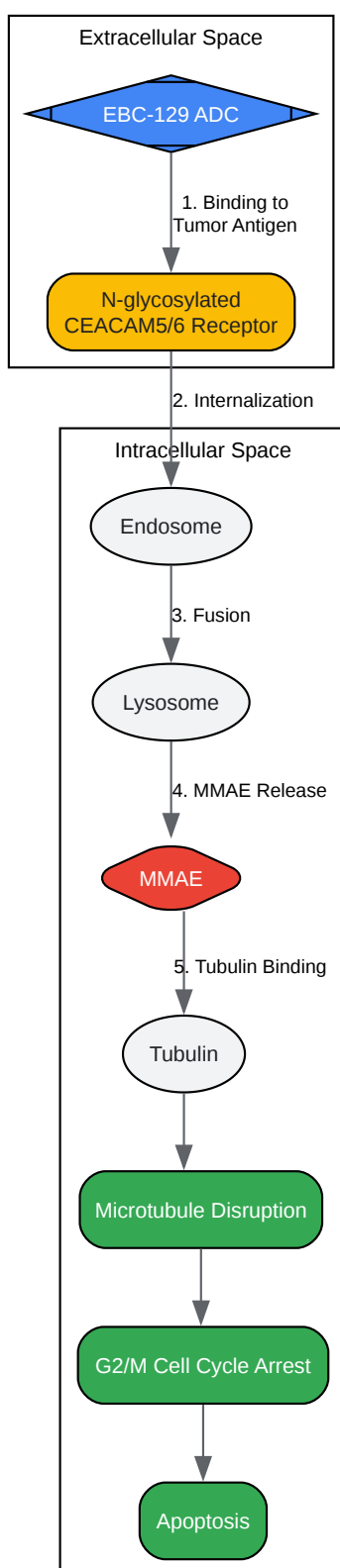
- The primary antibody specific to the N256-glycosylated epitope of CEACAM5/6 is applied and incubated.
- A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is added.
- The signal is visualized using a chromogen such as diaminobenzidine (DAB), followed by counterstaining with hematoxylin.

3. Interpretation:

- Staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells are assessed by a qualified pathologist.
- A pre-defined scoring system is used to determine patient eligibility. For the EBC-129 trial, a cut-off of $\geq 1\%$ of tumor cells with 3+ intensity or $\geq 20\%$ with 2+ or 3+ intensity has been used to define treatable levels of antigen expression.

Visualizations

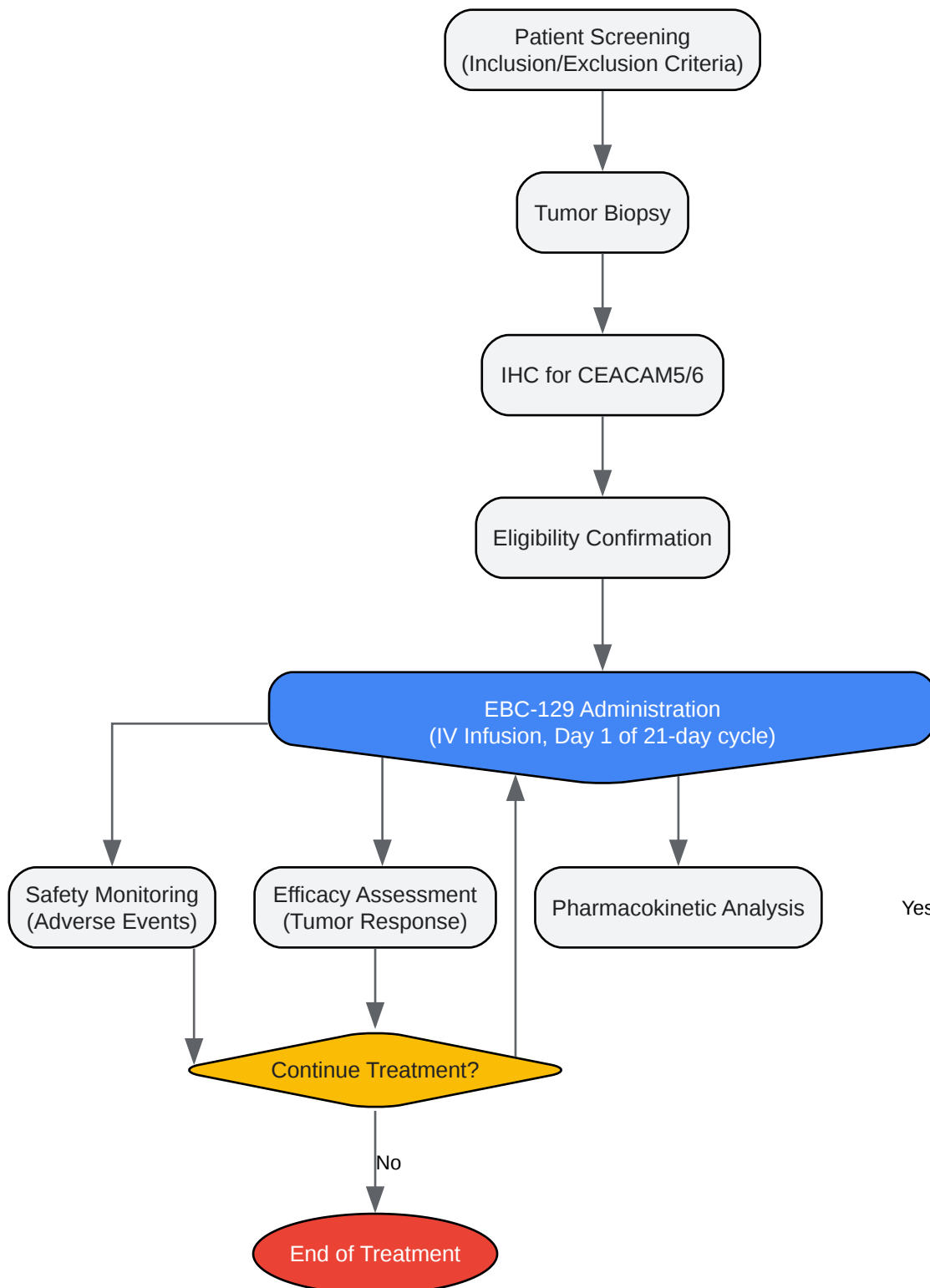
Signaling Pathway of EBC-129



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Caption: Mechanism of action of EBC-129.

Experimental Workflow for Patient Treatment and Monitoring



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Caption: Clinical trial workflow for EBC-129.

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